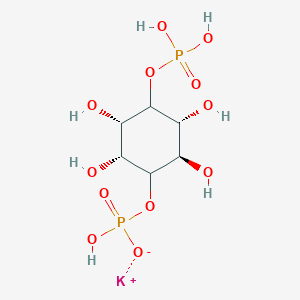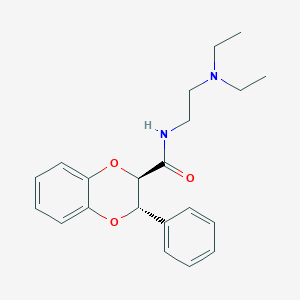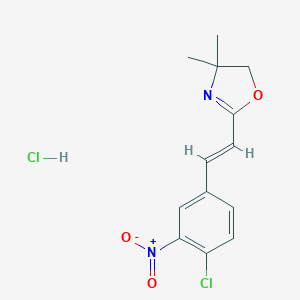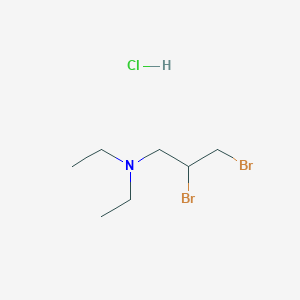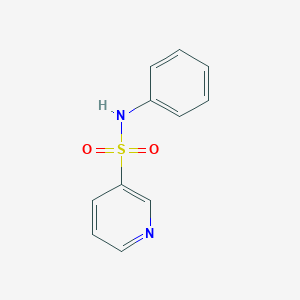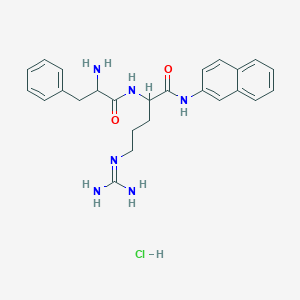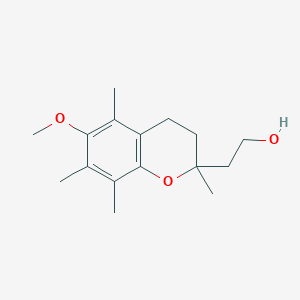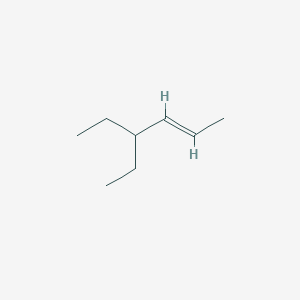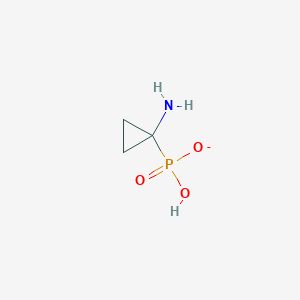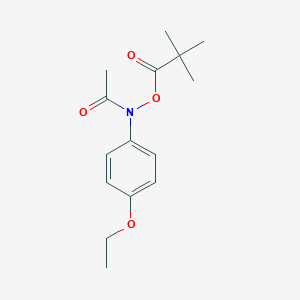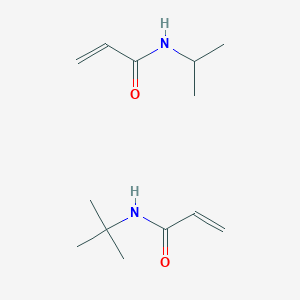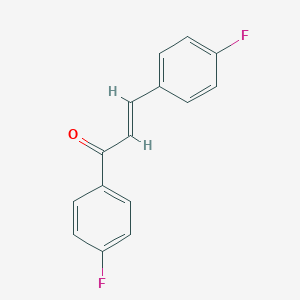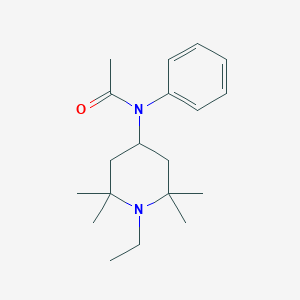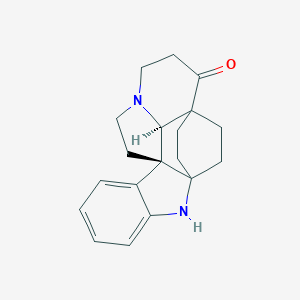
Aspidofractinin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspidofractinin-6-one is a natural product that has attracted significant attention due to its potential pharmacological properties. It is a member of the aspidosperma alkaloid family, which is known for its various biological activities. Aspidofractinin-6-one has been found to exhibit promising anticancer, antimalarial, and antiparasitic activities.
Mecanismo De Acción
The mechanism of action of aspidofractinin-6-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and pathways. For example, it has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Aspidofractinin-6-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, aspidofractinin-6-one has been found to exhibit antimalarial and antiparasitic activities, which are believed to be due to its ability to inhibit essential enzymes and pathways in the parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aspidofractinin-6-one has several advantages for lab experiments. It is a natural product that can be easily obtained from natural sources or synthesized in the lab. It has also been found to exhibit promising pharmacological properties, which make it an attractive target for drug discovery. However, there are also some limitations to using aspidofractinin-6-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. In addition, its low solubility in water and other solvents can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of aspidofractinin-6-one. One direction is to further investigate its mechanism of action, which could provide insights into its pharmacological properties and potential therapeutic applications. Another direction is to optimize its pharmacological properties through structure-activity relationship studies and medicinal chemistry approaches. In addition, aspidofractinin-6-one could be further explored for its antimalarial and antiparasitic activities, which could lead to the development of new antimalarial and antiparasitic drugs. Finally, aspidofractinin-6-one could be explored for its potential as a lead compound for the development of anticancer drugs.
Métodos De Síntesis
Aspidofractinin-6-one can be synthesized through various methods, including the isolation from natural sources, total synthesis, and semi-synthesis. The isolation from natural sources involves the extraction of aspidofractinin-6-one from the bark of the Aspidosperma species. Total synthesis involves the construction of the molecule from simple starting materials, while semi-synthesis involves the modification of natural products to obtain aspidofractinin-6-one.
Aplicaciones Científicas De Investigación
Aspidofractinin-6-one has been the subject of several scientific studies due to its potential pharmacological properties. Its anticancer activity has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Aspidofractinin-6-one has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. Its antimalarial and antiparasitic activities have also been studied, with promising results.
Propiedades
Número CAS |
19634-36-7 |
|---|---|
Nombre del producto |
Aspidofractinin-6-one |
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
Clave InChI |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
SMILES isomérico |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
SMILES canónico |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Sinónimos |
Aspidofractinin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



